molecular formula C19H25N3O2S2 B2791217 8-{[4-(thian-4-yl)-1,4-diazepan-1-yl]sulfonyl}quinoline CAS No. 2034609-91-9

8-{[4-(thian-4-yl)-1,4-diazepan-1-yl]sulfonyl}quinoline

Cat. No.: B2791217
CAS No.: 2034609-91-9
M. Wt: 391.55
InChI Key: WBJDZOIGKNIPMW-UHFFFAOYSA-N
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Description

8-{[4-(thian-4-yl)-1,4-diazepan-1-yl]sulfonyl}quinoline is a complex organic compound that belongs to the class of quinolines. Quinolines are heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, particularly due to their biological activities. This specific compound features a quinoline core substituted with a sulfonyl group and a diazepane ring, which is further substituted with a thianyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-{[4-(thian-4-yl)-1,4-diazepan-1-yl]sulfonyl}quinoline typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the quinoline core, followed by the introduction of the sulfonyl group and the diazepane ring. The thianyl group is then introduced in the final steps. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, purification steps such as crystallization, distillation, and chromatography are crucial to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

8-{[4-(thian-4-yl)-1,4-diazepan-1-yl]sulfonyl}quinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing groups, while reduction may produce more saturated compounds.

Scientific Research Applications

8-{[4-(thian-4-yl)-1,4-diazepan-1-yl]sulfonyl}quinoline has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of 8-{[4-(thian-4-yl)-1,4-diazepan-1-yl]sulfonyl}quinoline involves its interaction with specific molecular targets and pathways. The quinoline core can intercalate with DNA, disrupting its function and leading to cell death. The sulfonyl group can form covalent bonds with proteins, inhibiting their activity. The diazepane ring and thianyl group may enhance the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

    8-[(4-phenethyl-1,4-diazepan-1-yl)sulfonyl]quinoline: Similar structure but with a phenethyl group instead of a thianyl group.

    Cyclobutyl-[4-(thian-4-yl)-1,4-diazepan-1-yl]methanone: Similar structure but with a cyclobutyl group.

Uniqueness

8-{[4-(thian-4-yl)-1,4-diazepan-1-yl]sulfonyl}quinoline is unique due to the presence of the thianyl group, which can impart distinct chemical and biological properties

Properties

IUPAC Name

8-[[4-(thian-4-yl)-1,4-diazepan-1-yl]sulfonyl]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O2S2/c23-26(24,18-6-1-4-16-5-2-9-20-19(16)18)22-11-3-10-21(12-13-22)17-7-14-25-15-8-17/h1-2,4-6,9,17H,3,7-8,10-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBJDZOIGKNIPMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN(C1)S(=O)(=O)C2=CC=CC3=C2N=CC=C3)C4CCSCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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